

physical and chemical properties of 1-(Pyridin-4-ylmethyl)piperazine hydrochloride.

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Compound of Interest

Compound Name: 1-(Pyridin-4-ylmethyl)piperazine hydrochloride

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An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride**, a compound of significant interest in pharmaceutical research and development. Drawing upon established scientific principles and available data, this document is intended to be a valuable resource for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Significance of the Pyridinylmethylpiperazine Scaffold

The 1-(Pyridin-4-ylmethyl)piperazine moiety is a key structural motif in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to interact with various biological targets, while the pyridinylmethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. As a hydrochloride salt, the compound's solubility and stability are enhanced, making it more amenable to pharmaceutical formulation and handling.^[1] The

parent compound, 1-(Pyridin-4-ylmethyl)piperazine, is a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1]

Chemical Identity and Structure

The fundamental identity of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** is established by its chemical structure and nomenclature.

- IUPAC Name: 1-(pyridin-4-ylmethyl)piperazine;hydrochloride[2]
- Molecular Formula: C₁₀H₁₆ClN₃[2]
- Molecular Weight: 213.71 g/mol [2]
- CAS Number: 333992-80-6[2]

The structure comprises a piperazine ring linked to a pyridine ring through a methylene bridge. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms in the molecule, typically the more basic piperazine nitrogens.

Caption: Chemical structure of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride**.

Physical Properties: A Summary

Precise experimental data for the physical properties of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** are not extensively reported in publicly available literature. However, based on the properties of the free base and related piperazine salts, we can infer and predict certain characteristics. The following table summarizes the available and predicted data.

Property	Value/Description	Source/Method
Appearance	Likely a white to off-white crystalline solid.	Inferred from similar hydrochloride salts.
Melting Point	Not experimentally determined. Piperazine dihydrochloride has a high melting point of 318-320 °C. ^[3]	[3]
Boiling Point	Not applicable; likely decomposes at high temperatures.	General property of organic salts.
Solubility	Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. ^{[4][5]}	Inferred from piperazine dihydrochloride. ^{[4][5]}

Experimental Protocol for Determining Solubility

To empirically determine the solubility, a standardized protocol should be followed.

Objective: To determine the solubility of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** in various solvents at a given temperature (e.g., 25 °C).

Methodology:

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
- **Equilibrium Method:**
 - Add an excess amount of the compound to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

- Filter the saturated solution to remove undissolved solid.
- Determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Data Reporting: Express solubility in units of mg/mL or mol/L.



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Caption: Workflow for experimental solubility determination.

Chemical Properties and Reactivity

The chemical behavior of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** is dictated by the functional groups present: the pyridine ring, the piperazine ring, and the hydrochloride salt.

Acidity/Basicity and pKa

The molecule possesses three basic nitrogen atoms: one on the pyridine ring and two on the piperazine ring. The hydrochloride salt form indicates that at least one of these nitrogens is protonated.

- Predicted pKa: The pKa of the free base, 1-(Pyridin-4-ylmethyl)piperazine, is predicted to be approximately 9.01 ± 0.10 .^[6] This value likely corresponds to the protonation of one of the piperazine nitrogens, which are generally more basic than the pyridine nitrogen. For comparison, the experimental pKa values for piperazine are $pK_{a1} = 5.35$ and $pK_{a2} = 9.73$ at 25°C .^[7] The electron-withdrawing effect of the pyridinylmethyl group would be expected to slightly reduce the basicity of the piperazine nitrogens compared to unsubstituted piperazine.

Stability

As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions (room temperature, protected from light and moisture). The free base is a liquid that

should be stored at 0-8°C.[1] The hydrochloride salt form generally imparts greater stability against oxidative and environmental degradation.

Reactivity

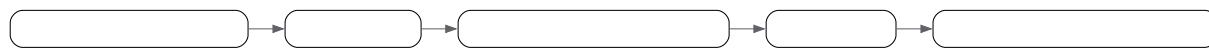
The reactivity of **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** is centered around the nucleophilicity of the unprotonated nitrogen atoms and the potential for reactions involving the pyridine ring.

- **N-Alkylation and N-Acylation:** The secondary amine in the piperazine ring (if not protonated) is a primary site for electrophilic attack, allowing for further functionalization through alkylation or acylation reactions.
- **Coordination Chemistry:** The nitrogen atoms can act as ligands to form coordination complexes with metal ions.[1]

Synthesis and Purification

While a specific, detailed synthesis protocol for **1-(Pyridin-4-ylmethyl)piperazine hydrochloride** is not readily available in peer-reviewed journals, a general synthetic strategy can be outlined based on established chemical principles. A common approach involves the reductive amination of 4-pyridinecarboxaldehyde with piperazine, followed by salt formation.

Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Synthesis

Objective: To synthesize **1-(Pyridin-4-ylmethyl)piperazine hydrochloride**.

Materials:

- 4-Pyridinecarboxaldehyde
- Piperazine
- A suitable reducing agent (e.g., sodium triacetoxyborohydride)
- Dichloromethane (or another suitable solvent)
- Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde and an excess of piperazine in dichloromethane.
- Reductive Amination: Slowly add sodium triacetoxyborohydride to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench with an aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
- Purification of Free Base: The crude product can be purified by column chromatography on silica gel.
- Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
- Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Conclusion

1-(Pyridin-4-ylmethyl)piperazine hydrochloride is a valuable compound for drug discovery and development, offering a versatile scaffold for chemical modification. While comprehensive experimental data on its physical properties are not widely published, this guide provides a

solid foundation based on available information and established scientific principles. The outlined experimental protocols for characterization and synthesis offer a practical framework for researchers working with this compound. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

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